3-(戊硫基)-4H-1,2,4-三唑

描述

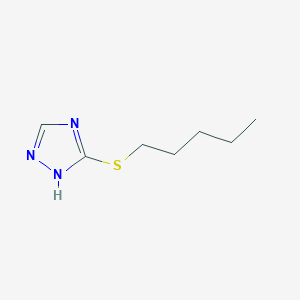

The 1,2,4-triazole ring system is a versatile scaffold in medicinal chemistry, known for its presence in compounds with a variety of bioactivities, including antimicrobial, antiviral, and antitumor effects . The 3-(pentylthio)-4H-1,2,4-triazole is a derivative of the 1,2,4-triazole family, which is characterized by a pentylthio substituent at the 3-position of the triazole ring. This specific substitution pattern can potentially influence the biological activity of the molecule, as seen in other triazole derivatives that have been studied for their anticonvulsant, antimicrobial, and antituberculosis properties .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives can be achieved through a variety of methods. A general method for synthesizing 1,3,5-trisubstituted 1,2,4-triazoles involves the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines . Although the abstracts provided do not detail the synthesis of 3-(pentylthio)-4H-1,2,4-triazole specifically, the methodologies described could potentially be adapted for its synthesis. For example, the synthesis of some 3-(arylalkylthio)-4-alkyl/aryl-5-(4-aminophenyl)-4H-1,2,4-triazole derivatives has been reported, which suggests that similar strategies could be employed for the synthesis of 3-(pentylthio)-4H-1,2,4-triazole .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be characterized using various spectroscopic techniques. For instance, the structure of a related compound, 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole, was determined using IR, NMR, mass spectrometry, elemental analyses, and X-ray crystallography . These techniques could similarly be applied to determine the molecular structure of 3-(pentylthio)-4H-1,2,4-triazole.

Chemical Reactions Analysis

The chemical reactivity of 1,2,4-triazole derivatives can be quite diverse. For example, N-benzyl-1,2,3-triazoles can undergo debenzylation reactions . While this reaction pertains to the 1,2,3-triazole series, it indicates that the triazole ring can participate in various chemical transformations. The reactivity of the 3-(pentylthio)-4H-1,2,4-triazole would likely be influenced by the electron-donating pentylthio group, which could affect its participation in nucleophilic and electrophilic reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are influenced by their substituents. For instance, the synthesis and properties of 2-(4-R-5-(thiophene-2-ylmethyl)-4H-1,2,4-triazole-3-ylthio)acetate acids and their salts have been investigated, demonstrating the impact of different substituents on the triazole core . The presence of the pentylthio group in 3-(pentylthio)-4H-1,2,4-triazole would likely affect its solubility, melting point, and other physicochemical properties, which could be studied using techniques such as IR and NMR spectroscopy, as well as HPLC-MS for purity and individuality assessment .

科学研究应用

抗惊厥特性

- 抗惊厥活性:三唑类化合物,包括3-(戊硫基)-4H-1,2,4-三唑,已被研究其抗惊厥特性。一项研究突出了5-芳基-3-(烷硫基)-4H-1,2,4-三唑作为士的力因诱导的惊厥的选择性拮抗剂的潜力,表明它们可作为潜在的抗痉挛剂使用。这些化合物被发现与甘氨酸受体激动剂类似地发挥作用,这在治疗痉挛性疾病中可能是有益的 (Kane et al., 1994)。进一步的研究合成了各种三唑衍生物,如3-[[(取代苯基)甲基]硫基]-4-烷基/芳基-5-(4-氨基苯基)-4H-1,2,4-三唑,并评估了它们的抗惊厥活性,在动物模型中显示出有希望的结果 (Küçükgüzel等,2004)。

抗微生物和抗真菌活性

- 抗微生物活性:研究表明,包括3-(戊硫基)-4H-1,2,4-三唑在内的三唑衍生物表现出显著的抗微生物活性。一项研究合成了3-烷硫基-5-(2-吡啶基)-1,2,4-三唑,展示了对M.结核分枝杆菌H37Rv,一种致病细菌菌株的有效作用 (Kubota et al., 1978)。

- 抗真菌特性:三唑类似物,包括3-(戊硫基)-4H-1,2,4-三唑等烷硫基衍生物,已被评估其抗真菌特性。这些衍生物对念珠菌病和曲霉病表现出有效性,当在其结构中引入亲水基团时,某些衍生物表现出增强活性 (Miyauchi et al., 1996)。

腐蚀抑制

- 在工业应用中的保护特性:已经探讨了将包括3-(戊硫基)-4H-1,2,4-三唑在内的4H-三唑衍生物作为腐蚀抑制剂的使用。这些化合物已经证明在预防在酸性环境中轻钢的腐蚀和溶解方面具有高效性。这些抑制剂的有效性取决于它们的分子结构和取代基的性质 (Bentiss et al., 2007)。

安全和危害

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties.

未来方向

This involves discussing potential future research directions, such as new synthetic routes, potential applications, etc.

I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!

属性

IUPAC Name |

5-pentylsulfanyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3S/c1-2-3-4-5-11-7-8-6-9-10-7/h6H,2-5H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSWCAZMHZEBFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC1=NC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pentylthio)-4h-1,2,4-triazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(benzyloxy)benzyl]-N-phenylamine](/img/structure/B1271831.png)

![5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1271832.png)